Lipophilicity Difference vs. 4-Fluoro and 4-Methyl Analogs
The 4-chloro substitution confers a distinct lipophilicity profile compared to both the less hydrophobic 4-fluoro analog and the slightly less polar 4-methyl analog. The calculated LogP for 1-(4-chlorophenyl)pentan-1-amine is 3.53 . This represents a +0.45 LogP unit increase over the 4-fluoro analog (LogP 3.08) and a +0.09 LogP unit increase over the 4-methyl analog (LogP 3.44) . The difference with the fluoro analog corresponds to an approximately 2.8-fold greater partition into octanol, which is a critical parameter for blood-brain barrier penetration predictions and membrane-based assay design.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | 3.53 |
| Comparator Or Baseline | 1-(4-Fluorophenyl)pentan-1-amine: 3.08; 1-(4-Methylphenyl)pentan-1-amine: 3.44 |
| Quantified Difference | ΔLogP = +0.45 (vs. Fluoro); +0.09 (vs. Methyl) |
| Conditions | Computational prediction (CLogP) from standard molecular descriptors |
Why This Matters
This quantifiable lipophilicity difference guides selection for permeability-sensitive assays, where even a 0.5 LogP unit shift can significantly alter cellular uptake and off-target promiscuity profiles.
